molecular formula C19H22N4O B2705913 1-Benzyl-4-(6-cyclobutylpyrimidin-4-yl)piperazin-2-one CAS No. 2415523-87-2

1-Benzyl-4-(6-cyclobutylpyrimidin-4-yl)piperazin-2-one

Cat. No.: B2705913
CAS No.: 2415523-87-2
M. Wt: 322.412
InChI Key: UZQKZNYILOXZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(6-cyclobutylpyrimidin-4-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and a cyclobutylpyrimidinyl group

Preparation Methods

The synthesis of 1-Benzyl-4-(6-cyclobutylpyrimidin-4-yl)piperazin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the benzyl and cyclobutylpyrimidinyl groups. Common reagents used in these reactions include benzyl chloride, cyclobutylamine, and pyrimidine derivatives. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for hydrogenation steps.

Chemical Reactions Analysis

1-Benzyl-4-(6-cyclobutylpyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce double bonds or nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or pyrimidinyl positions, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-Benzyl-4-(6-cyclobutylpyrimidin-4-yl)piperazin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(6-cyclobutylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzyl and cyclobutylpyrimidinyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to various pharmacological effects .

Comparison with Similar Compounds

1-Benzyl-4-(6-cyclobutylpyrimidin-4-yl)piperazin-2-one can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine: Known for its stimulant properties.

    4-(2-Phenylethyl)piperazine: Studied for its potential antidepressant effects.

    1-(3-Chlorophenyl)piperazine: Investigated for its anxiolytic and antipsychotic activities.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

1-benzyl-4-(6-cyclobutylpyrimidin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19-13-22(9-10-23(19)12-15-5-2-1-3-6-15)18-11-17(20-14-21-18)16-7-4-8-16/h1-3,5-6,11,14,16H,4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQKZNYILOXZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(C(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.